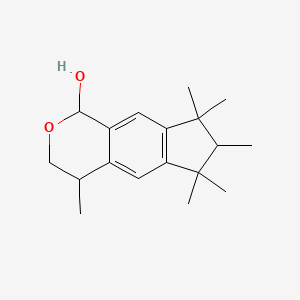![molecular formula C9H9FO4 B15287528 [2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B15287528.png)
[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid is an organic compound with the molecular formula C9H9FO4 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a fluorine atom and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid typically involves nucleophilic aromatic substitution reactions. One common method starts with 2,4,5-trifluorobenzonitrile as the key starting material. The synthetic route involves several steps, including nucleophilic aromatic substitution, hydrolysis, and coupling reactions . The overall yield of the synthesis can be around 29% over seven steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to improve efficiency and yield.
化学反応の分析
Types of Reactions
[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the aromatic ring can be replaced by other nucleophiles.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyacetic acids.
Oxidation: [2-Fluoro-4-(carboxymethyl)phenoxy]acetic acid.
Reduction: [2-Fluoro-4-(hydroxymethyl)phenoxy]ethanol.
科学的研究の応用
Chemistry
In chemistry, [2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid is used as a building block for synthesizing more complex molecules. It serves as a linker in solid-phase synthesis, enabling the attachment of various functional groups .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and as a probe for investigating metabolic pathways involving phenoxyacetic acid derivatives.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of [2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The phenolate anion formed from the compound can react via nucleophilic attack on electrophilic centers, forming ether bonds . This reactivity is crucial for its role as a linker in solid-phase synthesis and other chemical transformations.
類似化合物との比較
Similar Compounds
Phenoxyacetic Acid: The parent compound, lacking the fluorine and hydroxymethyl substitutions.
2-Fluoro-4-(hydroxymethyl)phenol: Similar structure but without the acetic acid moiety.
2,4,5-Trifluorobenzonitrile: A precursor in the synthesis of [2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid.
Uniqueness
The presence of both a fluorine atom and a hydroxymethyl group on the phenyl ring makes this compound unique. These substitutions enhance its reactivity and potential for forming diverse chemical bonds, making it a valuable compound in synthetic chemistry.
特性
分子式 |
C9H9FO4 |
|---|---|
分子量 |
200.16 g/mol |
IUPAC名 |
2-[2-fluoro-4-(hydroxymethyl)phenoxy]acetic acid |
InChI |
InChI=1S/C9H9FO4/c10-7-3-6(4-11)1-2-8(7)14-5-9(12)13/h1-3,11H,4-5H2,(H,12,13) |
InChIキー |
POLRJFNLEUBWGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CO)F)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


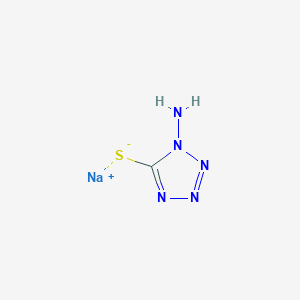
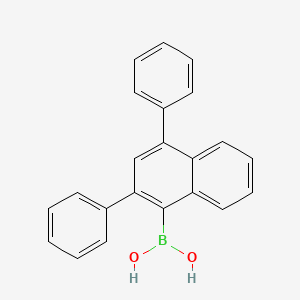
![8-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B15287463.png)
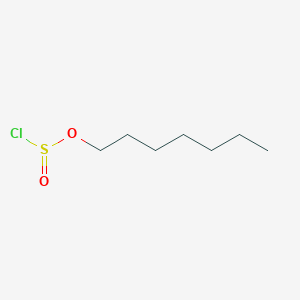
![(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine](/img/structure/B15287474.png)
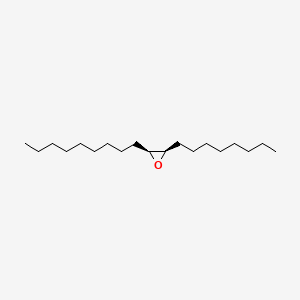
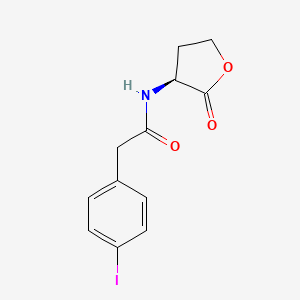
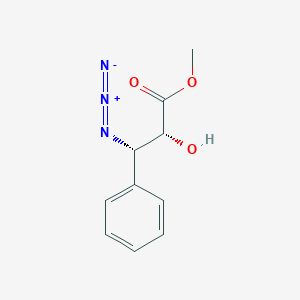
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15287500.png)
![4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol](/img/structure/B15287504.png)
![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)
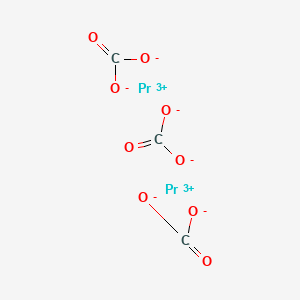
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B15287525.png)
